molecular formula C17H24N2O4 B2660456 Phenyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate CAS No. 1235010-90-8

Phenyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2660456
CAS No.: 1235010-90-8
M. Wt: 320.389
InChI Key: VGAKKGBVSSDNIW-UHFFFAOYSA-N
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Description

Phenyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine class This compound is characterized by its unique structure, which includes a phenyl group, an ethoxyacetamido group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with phenyl chloroformate and 2-ethoxyacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Phenyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

  • Phenyl 4-((2-methoxyacetamido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxamide

These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity

Properties

IUPAC Name

phenyl 4-[[(2-ethoxyacetyl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-2-22-13-16(20)18-12-14-8-10-19(11-9-14)17(21)23-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAKKGBVSSDNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CCN(CC1)C(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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